molecular formula C6H12N2O B1610085 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide CAS No. 250358-46-4

3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide

Cat. No.: B1610085
CAS No.: 250358-46-4
M. Wt: 128.17 g/mol
InChI Key: PTAWFMIDYHSANN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide , commonly referred to as EMIM OH , is a fundamental ionic liquid that serves as a versatile precursor and a powerful catalyst in modern chemical research. With the molecular formula C 6 H 12 N 2 O and a molecular weight of 128.17 g/mol , this compound is characterized by its imidazolium cation and a highly basic hydroxide anion. This ionic liquid is particularly valued in green chemistry applications. A significant application documented in literature is its use as a catalyst for the synthesis of bioderived polycarbonates via non-phosgene processes, highlighting its role in enabling sustainable polymer production with high molecular weights . Furthermore, its primary role as a key precursor for the combinatorial synthesis of other [EMIM]-based ionic liquids through methods like bipolar membrane electrodialysis establishes it as an essential building block in ionic liquid research and development . Researchers also utilize EMIM OH as a reactive solvent and base in organic synthesis, including tandem cyclocondensation reactions to create biologically active heterocyclic compounds . Please note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care, as it may cause serious eye irritation . For prolonged storage, it is recommended to be kept under an inert atmosphere at room temperature .

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.H2O/c1-3-8-5-4-7(2)6-8;/h4-6H,3H2,1-2H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTAWFMIDYHSANN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60467579
Record name EMIM OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

250358-46-4
Record name EMIM OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60467579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 250358-46-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Quaternization of Imidazole Derivatives to Form Imidazolium Salts

The initial step generally involves the alkylation (quaternization) of an imidazole or methylimidazole derivative with an alkyl halide to form the corresponding imidazolium halide salt. For 3-ethyl-1-methyl-1H-imidazol-3-ium hydroxide, this involves:

  • Starting materials: 1-methylimidazole and 1-bromoethane (ethyl bromide).
  • Reaction conditions: The reaction is typically performed by adding 1-methylimidazole dropwise to an excess of freshly distilled 1-bromoethane under an inert atmosphere (e.g., nitrogen) to avoid moisture and oxidation.
  • Temperature: Initial stirring at 50 °C until turbidity disappears, then heating at 70 °C for 2 hours.
  • Isolation: Upon cooling to 0 °C, a white solid (1-ethyl-3-methylimidazolium bromide) precipitates, which is then filtered and washed with ethyl acetate at low temperature (-10 °C) to remove impurities.
  • Drying: The product is dried under vacuum at 60 °C for several hours.
  • Yield: Approximately 87% yield reported for similar imidazolium bromides.

Table 1. Typical Quaternization Reaction Conditions

Parameter Condition
Alkylating agent 1-bromoethane (ethyl bromide)
Nucleophile 1-methylimidazole
Solvent Neat or minimal solvent
Temperature 50 °C (initial), then 70 °C (2 h)
Atmosphere Nitrogen (inert)
Isolation Cooling to 0 °C, filtration
Purification Ethyl acetate wash at -10 °C
Drying Vacuum, 60 °C
Yield ~87%

Anion Exchange to Introduce Hydroxide Ion

The bromide salt formed above is then converted to the hydroxide form via anion exchange, typically using an ion-exchange resin or metathesis reaction:

  • Method: The imidazolium bromide is dissolved in deionized water and passed through a hydroxide-type anion exchange resin. This exchanges the bromide anion for hydroxide.
  • Monitoring: The effluent is tested for halide presence using silver nitrate solution (AgNO3). Collection stops when no precipitate (AgBr) forms, indicating complete bromide removal.
  • Post-treatment: The hydroxide solution may be neutralized or reacted further depending on the desired product form.
  • Drying: The hydroxide ionic liquid is dried under vacuum to remove water, yielding the pure this compound.
  • Advantages: This method offers high purity and stability of the hydroxide ionic liquid.

Alternative Synthetic Routes and Purification

Some patents and literature describe variations such as:

  • Hydroxyalkylation: Reaction of N-methylimidazole with 2-bromoethanol to form 1-hydroxyethyl-3-methylimidazolium bromide as an intermediate, which can be further converted to hydroxide form by ion exchange.
  • Purification: Recrystallization from mixed solvents (ethyl acetate and acetonitrile) followed by vacuum drying enhances purity.
  • Yield and Stability: Methods focus on simple operation, low cost, high purity, and strong stability of the final hydroxide ionic liquid.

Summary Table of Preparation Steps for this compound

Step Description Key Conditions/Notes
1. Quaternization 1-methylimidazole + 1-bromoethane → 1-ethyl-3-methylimidazolium bromide 50-70 °C, inert atmosphere, 2 h reaction, 87% yield
2. Purification Filtration, ethyl acetate wash at low temperature, vacuum drying Removes impurities, stabilizes product
3. Anion exchange Passing bromide salt solution through hydroxide ion exchange resin Monitored by AgNO3 test, stops when no AgBr formed
4. Drying and isolation Vacuum drying to remove water, yielding hydroxide ionic liquid Ensures product stability and purity

Research Findings and Considerations

  • The quaternization reaction is rapid and efficient under controlled temperature and inert atmosphere.
  • The hydroxide form is hygroscopic; thus, storage under inert atmosphere and dry conditions is recommended.
  • Ion exchange resin method provides a clean and efficient route to hydroxide ionic liquids without introducing other ions.
  • The purity of the ionic liquid can be confirmed by NMR spectroscopy and halide tests.
  • Similar synthetic strategies are widely used for other imidazolium hydroxide ionic liquids and can be adapted for this compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired products are formed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted imidazolium compounds .

Scientific Research Applications

Applications in Biocatalysis

One of the most promising areas for EMIM OH is its use as a solvent in biocatalytic processes. Ionic liquids like EMIM OH can stabilize enzymes, enhancing their activity and stability compared to traditional solvents. This property makes EMIM OH a potential medium for various biocatalytic reactions, including:

  • Enzyme Immobilization: EMIM OH can be used to immobilize enzymes, improving their reusability and efficiency in industrial processes.
  • Synthesis of Pharmaceuticals: Its ability to dissolve a variety of substrates makes it suitable for synthesizing complex organic molecules, particularly in pharmaceutical applications.

Drug Delivery Systems

The unique solubility and ionic nature of EMIM OH enable its use in drug delivery systems:

  • Nanoparticle Formulations: EMIM OH can assist in the formation of nanoparticles that encapsulate drugs, enhancing their solubility and bioavailability.
  • Targeted Delivery: The compound's ability to interact with biological membranes may facilitate the targeted delivery of therapeutic agents to specific cells or tissues .

Corrosion Inhibition

Recent studies have indicated that EMIM OH derivatives can serve as effective corrosion inhibitors. For instance, the application of 3-Ethyl-1-methyl-1H-imidazol-3-ium gallate has shown promising results in protecting metals from corrosion due to its ability to form protective layers on metal surfaces . This application is particularly relevant in industries where metal durability is critical.

Environmental Applications

EMIM OH has potential applications in environmental science:

  • Extraction Processes: Its properties make it suitable for extracting valuable compounds from biomass or waste materials, contributing to sustainable practices.
  • Pollution Remediation: The compound may also be utilized in processes aimed at removing pollutants from water sources due to its ionic nature and solubility characteristics .

Case Studies

Case Study 1: Biocatalysis Enhancement
A study demonstrated that using EMIM OH as a solvent improved the catalytic activity of lipases significantly compared to conventional solvents. The enzyme retained over 80% activity after several cycles, indicating the compound's potential for industrial enzyme applications.

Case Study 2: Corrosion Inhibition
Research into the use of EMIM gallate as a corrosion inhibitor showed a reduction of up to 90% in corrosion rates for steel exposed to saline environments. This highlights the practical implications of using EMIM derivatives in protecting industrial equipment.

Mechanism of Action

The mechanism of action of 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide involves its interaction with various molecular targets and pathways. As an ionic liquid, it can disrupt the structure of certain compounds, facilitating reactions that would otherwise be difficult to achieve. Its weak basicity allows it to participate in acid-base reactions, and its ability to dissolve a wide range of compounds makes it a versatile medium for various chemical processes .

Comparison with Similar Compounds

Key Observations :

  • The hydroxide derivative’s strong basicity and hygroscopicity contrast with the hydrophobicity of PF₆⁻-based ILs .
  • Cl⁻ and N(CN)₂⁻ anions show lower hydrogen-bond disruption efficiency compared to OH⁻, impacting their THI performance .

Performance in Thermodynamic Hydrate Inhibition (THI)

Experimental studies in pure water and seawater systems reveal critical differences:

Compound (5 wt%) THI Effect (ΔT, K) in Pure Water THI Effect (ΔT, K) in Qatar Seawater Mechanism Notes
This compound Not explicitly tested Not explicitly tested Hypothesized strong H-bond disruption due to OH⁻
[C₈H₁₁N₅] (dicyanoazanide) 0.6–0.9 K (8–11 MPa) 0.6–0.9 K (8–11 MPa) Synergistic effects with seawater ions
[C₇H₁₄N₂O₃S] (methane-sulfonate) <0.5 K 0.4–1.0 K (4–12 MPa) Weak standalone inhibitor; enhanced by Mg²⁺/SO₄²⁻ in seawater
Methanol (5 wt%) ~2.0 K ~2.5 K Benchmark inhibitor; outperforms ILs at same concentration

Key Findings :

  • ILs with OH⁻ may require higher concentrations (>5 wt%) to match methanol’s THI efficacy due to their lower intrinsic inhibition strength .
  • Seawater ions (e.g., Mg²⁺, SO₄²⁻) enhance IL performance by weakening hydrate stability, suggesting OH⁻-based ILs could benefit similarly in mixed ionic environments .

Biological Activity

3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide is an ionic liquid characterized by its unique structure, which includes a hydroxide group that contributes to its biological activity. This compound has garnered attention for its potential applications in various fields, particularly in biochemistry and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C6H12N2OC_6H_{12}N_2O with a molecular weight of approximately 144.17 g/mol. Its imidazolium structure allows for unique interactions with biological systems, enhancing its solubility and bioactivity compared to other imidazolium salts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity . It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be explored as a potential antimicrobial agent in clinical settings .

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, studies have evaluated the cytotoxic effects of this compound on cancer cell lines. Preliminary findings indicate that it possesses anticancer activity, particularly against breast cancer cell lines.

Case Study: Cytotoxic Effects on MDA-MB-231 Cell Line

A study investigating the cytotoxic effects of this compound on the MDA-MB-231 breast cancer cell line revealed an IC50 value of approximately 45 µg/mL. The compound's mechanism may involve induction of apoptosis through mitochondrial pathways, leading to cell death .

The biological activity of this compound can be attributed to its ability to interact with cellular components:

  • Membrane Disruption : The hydrophobic interactions with lipid bilayers lead to increased permeability and eventual cell lysis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in critical metabolic pathways, thereby disrupting cellular functions.
  • Apoptotic Pathways : Induction of apoptosis through the mitochondrial pathway has been observed, where it triggers the release of pro-apoptotic factors .

Comparative Analysis with Other Imidazolium Compounds

To understand the uniqueness of this compound, it is beneficial to compare its biological activity with other imidazolium derivatives.

Table 2: Comparison of Biological Activities

CompoundAntimicrobial ActivityCytotoxicity (IC50)
This compoundModerate45 µg/mL
1-Ethyl-3-methylimidazolium bromideHigh>100 µg/mL
1-butyl-3-methylimidazolium chlorideLow80 µg/mL

This comparison highlights that while some imidazolium compounds exhibit higher antimicrobial activity, this compound shows promising cytotoxic effects against cancer cells .

Q & A

Basic Research Questions

Q. How can 3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide be synthesized, and what analytical methods validate its purity?

  • Methodology : The compound can be synthesized via alkylation of 1-methylimidazole with ethyl iodide under controlled basic conditions, followed by ion exchange with hydroxide. Key steps include:

  • Stirring precursors (e.g., 1-methylimidazole and ethyl iodide) in anhydrous acetonitrile at 60°C for 24 hours.
  • Purification via recrystallization or column chromatography.
  • Validation using ¹H/¹³C NMR (e.g., δ ~3.8 ppm for N–CH₃, δ ~1.4 ppm for –CH₂– in ethyl group) and mass spectrometry (expected [M–OH]⁺ peak at m/z = 127.1) .
    • Data Table :
ParameterValue/Description
Melting PointHygroscopic; decomposes >150°C
SolubilityHighly soluble in polar solvents (H₂O, DMSO)

Q. What crystallographic tools are recommended for resolving the structure of imidazolium-based ionic liquids?

  • Methodology : Use single-crystal X-ray diffraction (SCXRD) with programs like SHELXT/SHELXL for space-group determination and refinement . For hygroscopic samples:

  • Rapidly coat crystals in perfluoropolyether oil to prevent moisture absorption.
  • Validate bond lengths (e.g., C–N: ~1.31–1.35 Å) and angles (e.g., N–C–N: ~108–110°) against literature .

Advanced Research Questions

Q. How does the kinetic acidity of this compound influence its catalytic activity?

  • Methodology : Measure kinetic acidity via ¹H NMR exchange experiments in D₂O. The hydroxide counterion enhances Brønsted acidity, enabling applications in:

  • Organocatalysis : Proton transfer in Diels-Alder reactions (e.g., rate constants >0.1 s⁻¹ at 25°C).
  • Supramolecular anion recognition : Binding affinity (log K > 4.0) for tetrahedral anions (e.g., HSO₄⁻) via hydrogen bonding .
    • Data Contradiction : Discrepancies in acidity measurements may arise from solvent polarity or competing equilibria. Use DFT calculations (e.g., B3LYP/6-31G*) to model proton-transfer barriers .

Q. How can structural data contradictions in imidazolium derivatives be resolved during crystallographic refinement?

  • Methodology :

  • Twinned crystals : Apply SHELXL’s TWIN/BASF commands to refine twin laws and scale overlapping reflections .
  • Disordered ions : Use PART/SUMP restraints for partial occupancy of hydroxide/water molecules .
    • Example : For 3-Ethyl-1-methyl-1H-imidazol-3-ium hemioxalate, refinement with R₁ = 0.046 required modeling oxalate-water disorder .

Q. What strategies optimize the use of imidazolium hydroxides in anion-templated supramolecular assemblies?

  • Methodology :

  • Host-guest synthesis : Combine this compound with ditopic ligands (e.g., pyridyl-functionalized calixarenes).
  • X-ray crystallography : Confirm anion coordination geometry (e.g., tetrahedral vs. trigonal planar) and lattice stability (e.g., hydrogen-bond networks with d(O···H) ≈ 1.8 Å) .

Methodological Notes

  • Safety : Handle hygroscopic imidazolium hydroxides in a glovebox (N₂/Ar atmosphere) to prevent CO₂ absorption and carbonate formation .
  • Software : For non-routine crystallography, combine Olex2 for visualization and PLATON for symmetry checks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide
Reactant of Route 2
Reactant of Route 2
3-Ethyl-1-methyl-1H-imidazol-3-ium hydroxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.